3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane
Description
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-7-8(12-7)5-6(1)9-10-3-4-11-9/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTITVLSZNPNPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)CC1C3OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane typically involves the formation of the dioxolane ring followed by the construction of the bicyclic heptane structure. One common method involves the reaction of a carbonyl compound with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst to form the dioxolane ring . The bicyclic structure can be synthesized through a (3 + 2) annulation reaction of cyclopropenes with cyclopropylanilines using an organic or iridium photoredox catalyst under blue LED irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: H₂ gas with Ni or Rh catalysts under high pressure.
Substitution: Organolithium or Grignard reagents in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological processes and chemical transformations. The dioxolane ring and bicyclic heptane structure contribute to its reactivity and stability, enabling it to act as a versatile intermediate in synthetic pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations :
Physical and Spectroscopic Properties
Boiling Points :
Spectroscopic Data :
- 13C NMR : For 4-(7-oxabicyclo[4.1.0]heptan-3-yl)-1,3-dioxolan-2-one, key signals include δ 74.0 (epoxide C-O), 66.2 (dioxolane C-O), and 63.2 (quaternary carbon) . Comparable shifts are expected for the target compound, with variations depending on substituent electronic effects.
Biological Activity
3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane, with the CAS number 19207-19-3, is a bicyclic compound that incorporates a dioxolane ring. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, synthesis methods, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 170.21 g/mol
- Density : 1.1587 g/cm³
- Boiling Point : 95-97 °C (at 1 Torr)
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Dioxolane Ring : This can be achieved by reacting a carbonyl compound with 1,2-ethanediol in the presence of an acid catalyst.
- Construction of the Bicyclic Structure : Subsequent reactions involving cyclization processes lead to the formation of the bicyclic heptane structure.
These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activities.
Antibacterial and Antifungal Properties
Research has demonstrated that compounds containing the dioxolane structure often exhibit significant antibacterial and antifungal activities. A study focusing on various 1,3-dioxolanes reported that many derivatives showed promising results against common pathogens:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound 4 | Staphylococcus aureus | 625–1250 |
| Compound 6 | Staphylococcus epidermidis | Not specified |
| Compound 8 | Pseudomonas aeruginosa | Not specified |
| Compound 1 | Candida albicans | Significant activity |
The data indicates that most tested compounds exhibited strong antifungal activity against Candida albicans, while varying degrees of antibacterial activity were observed against several Gram-positive and Gram-negative bacteria .
The biological activity of this compound is thought to be related to its ability to interact with specific molecular targets within microbial cells. The dioxolane ring may facilitate interactions with enzymes or receptors critical for microbial survival or growth, leading to inhibition or cell death.
Study on Antifungal Activity
In a comparative study of several dioxolane derivatives, it was found that compounds similar to this compound displayed potent antifungal effects against Candida albicans. The study highlighted that specific structural modifications could enhance efficacy, suggesting a structure-activity relationship crucial for drug design .
Research on Antibacterial Activity
Another research effort evaluated the antibacterial properties of various synthesized dioxolanes against Staphylococcus aureus and Pseudomonas aeruginosa. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 625 µg/mL against these pathogens, indicating their potential as lead compounds for antibiotic development .
Q & A
Q. Table 1: Comparative Properties of 7-Oxabicyclo Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
